molecular formula C30H23N7O2 B12708730 Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, (phenylmethylene)hydrazide CAS No. 127786-18-9

Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, (phenylmethylene)hydrazide

Cat. No.: B12708730
CAS No.: 127786-18-9
M. Wt: 513.5 g/mol
InChI Key: CWBNJGHAPCGVOK-XNLVTFMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, (phenylmethylene)hydrazide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, (phenylmethylene)hydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinyl moiety, the azo linkage, and the hydrazide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, (phenylmethylene)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazolinone derivatives, while reduction may produce amines .

Scientific Research Applications

Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, (phenylmethylene)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, (phenylmethylene)hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinyl derivatives and azo compounds. Examples are:

Uniqueness

What sets Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, (phenylmethylene)hydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

127786-18-9

Molecular Formula

C30H23N7O2

Molecular Weight

513.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-[[(Z)-N-(2-methyl-4-oxoquinazolin-3-yl)-C-phenylcarbonimidoyl]diazenyl]benzamide

InChI

InChI=1S/C30H23N7O2/c1-21-32-27-15-9-8-14-26(27)30(39)37(21)36-28(23-12-6-3-7-13-23)34-33-25-18-16-24(17-19-25)29(38)35-31-20-22-10-4-2-5-11-22/h2-20H,1H3,(H,35,38)/b31-20+,34-33?,36-28-

InChI Key

CWBNJGHAPCGVOK-XNLVTFMISA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C(/C3=CC=CC=C3)\N=NC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=CC=C5

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=C(C3=CC=CC=C3)N=NC4=CC=C(C=C4)C(=O)NN=CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.